molecular formula C17H38O5Si B8070737 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Cat. No.: B8070737
M. Wt: 350.6 g/mol
InChI Key: RUZWLLDLFPSUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane: is an organosilicon compound characterized by the presence of silicon, oxygen, and carbon atoms in its structure. This compound is notable for its unique combination of functional groups, which include methoxy groups and a silane moiety. It is used in various industrial and research applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane typically involves the reaction of a silane precursor with methanol under controlled conditions. One common method includes:

    Starting Materials: A silane compound such as trimethoxysilane.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a Lewis acid like aluminum chloride, at a temperature range of 50-100°C.

    Procedure: The silane precursor is reacted with methanol, leading to the formation of the desired product through a substitution reaction where methoxy groups replace hydrogen atoms on the silicon atom.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity silane and methanol.

    Catalysts: Industrial catalysts such as aluminum chloride or other suitable Lewis acids.

    Reaction Control: Automated systems to maintain optimal temperature and pressure conditions.

    Purification: The product is purified using distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the silane moiety to a silane hydride.

    Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or ozone under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of silane hydrides.

    Substitution: Formation of alkyl or aryl silanes.

Scientific Research Applications

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex organosilicon compounds.

    Biology: In the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Potential use in the formulation of silicon-based pharmaceuticals.

    Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane involves its interaction with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the silane moiety can form covalent bonds with other silicon-containing compounds. These interactions are crucial in its applications in material science and biochemistry.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxy-2,15,18-trioxa-3-silanononadecane: Similar structure but with a different chain length.

    3,3-Dimethoxy-2,15,18-trioxa-3-silanodecane: Another similar compound with a shorter chain length.

Uniqueness

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is unique due to its specific chain length and the presence of three oxygen atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

trimethoxy-[11-(2-methoxyethoxy)undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWLLDLFPSUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Reactant of Route 2
Reactant of Route 2
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Reactant of Route 3
Reactant of Route 3
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Reactant of Route 4
Reactant of Route 4
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Reactant of Route 6
Reactant of Route 6
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.